
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Descripción general
Descripción
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H8Cl2O It is a derivative of cyclopropane, featuring a chlorophenyl group attached to the cyclopropane ring and a carbonyl chloride functional group
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions, potentially altering their biological activity.
Medicine: Research into cyclopropane derivatives has shown potential in developing pharmaceuticals with unique biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
The safety data sheet for a similar compound, Cyclopropanecarbonyl Chloride, suggests that it should be handled with care. It is recommended to avoid breathing in the mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, wash off with soap and plenty of water and consult a physician . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Mecanismo De Acción
Target of Action
Cyclopropane derivatives are known to interact with various biological targets due to their highly reactive nature .
Mode of Action
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride, like other cyclopropane derivatives, is highly reactive. It can act as an alkylating agent, reacting with double bonds in alkenes or cycloalkenes to form substituted cyclopropanes . This reaction involves the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Biochemical Pathways
Cyclopropane derivatives are known to be present in numerous biological compounds and can affect various biochemical pathways due to their reactivity .
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid.
Reduction: The compound can be reduced to 1-(4-Chlorophenyl)cyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions, acidic or basic aqueous solutions for hydrolysis, and strong reducing agents for reduction reactions .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride: Similar in structure but with a fluorine atom instead of chlorine, potentially leading to different reactivity and biological activity.
Cyclopropanecarbonyl chloride: Lacks the phenyl group, making it less complex and potentially less versatile in synthetic applications.
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: The precursor to the carbonyl chloride derivative, with different reactivity due to the presence of a carboxylic acid group instead of a carbonyl chloride group.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONAMDHFQGIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621533 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78682-33-4 | |
| Record name | 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
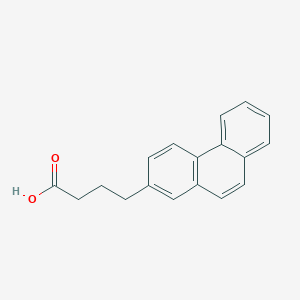
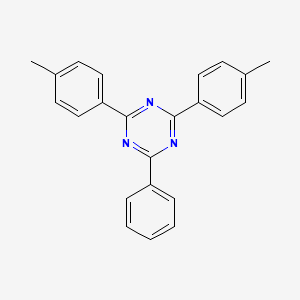
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B3057207.png)

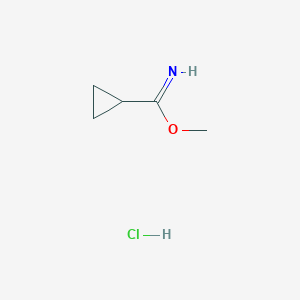
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)

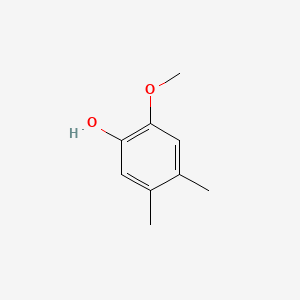

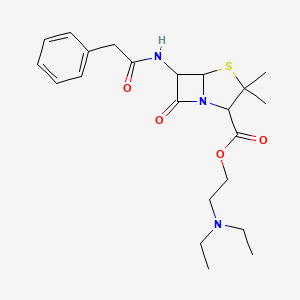
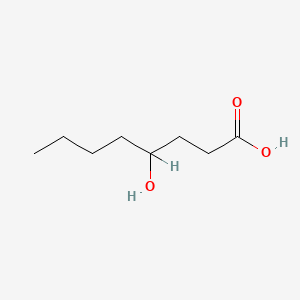
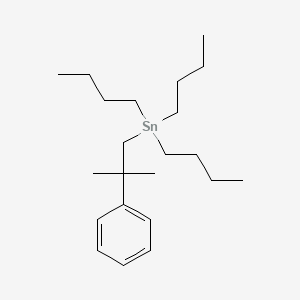
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

